molecular formula C17H18N2O3 B11543398 Benzamide, N-(3-nitrophenyl)-4-butyl-

Benzamide, N-(3-nitrophenyl)-4-butyl-

Cat. No.: B11543398
M. Wt: 298.34 g/mol
InChI Key: VGSKIXNORZMDNL-UHFFFAOYSA-N
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Description

Benzamide, N-(3-nitrophenyl)-4-butyl- is a synthetic organic compound characterized by a benzamide core structure with two key substituents:

  • A butyl chain (-C₄H₉) at the para position of the benzene ring.
  • A 3-nitrophenyl group attached to the amide nitrogen, introducing a nitro (-NO₂) substituent at the meta position of the phenyl ring.

Molecular Formula: C₁₇H₁₈N₂O₃
Molecular Weight: ~298.3 g/mol
Key Functional Groups: Amide, nitro, and alkyl chains.

The nitro group confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the butyl chain enhances lipophilicity, impacting solubility and bioavailability.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-butyl-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C17H18N2O3/c1-2-3-5-13-8-10-14(11-9-13)17(20)18-15-6-4-7-16(12-15)19(21)22/h4,6-12H,2-3,5H2,1H3,(H,18,20)

InChI Key

VGSKIXNORZMDNL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(3-nitrophenyl)benzamide typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.

    Acylation: The 3-nitroaniline is then acylated with butyryl chloride in the presence of a base such as pyridine to form 4-butyl-N-(3-nitrophenyl)benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(3-nitrophenyl)benzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Reduction: 4-butyl-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-N-(3-nitrophenyl)benzamide.

Scientific Research Applications

4-butyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between the target compound and structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide Ring) Substituents (N-Phenyl) Key Functional Groups Source
N-(3-nitrophenyl)-4-butyl-benzamide (Target) C₁₇H₁₈N₂O₃ ~298.3 4-butyl 3-nitro Amide, Nitro -
N-(3-chlorophenyl)-4-butyl-benzamide C₁₇H₁₈ClNO 287.78 4-butyl 3-chloro Amide, Chloro
N-(3-nitrophenyl)-4-ethyl-benzamide C₁₅H₁₄N₂O₃ 270.28 4-ethyl 3-nitro Amide, Nitro
4-butyl-N-(3-methylbutyl)benzamide C₁₆H₂₅NO 247.38 4-butyl 3-methylbutyl Amide
N-methyl-N-(3-methylphenyl)-4-nitrobenzamide C₁₅H₁₄N₂O₃ 270.28 4-nitro 3-methyl, N-methyl Amide, Nitro, Methyl
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide C₁₆H₁₃F₃N₂O₃ 338.28 4-(trifluoromethyl) 4-methyl-3-nitro Amide, Nitro, CF₃

Key Comparative Analyses

Electronic Effects
  • Nitro vs.
  • Trifluoromethyl (CF₃) : In , the CF₃ group enhances electron withdrawal and metabolic stability compared to alkyl chains .
Lipophilicity and Solubility
  • The butyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to ethyl (logP ~2.8 in ), improving membrane permeability but reducing aqueous solubility .
  • Branched Alkyl Chains : Compounds like 4-butyl-N-(3,3-dimethylbutyl)benzamide () exhibit even higher hydrophobicity due to bulky substituents .

Spectroscopic and Analytical Data

  • UV-Vis Spectroscopy : Nitro groups in the target compound and derivatives show strong absorption at 270–300 nm (π→π* transitions) .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 270.28 for ) .

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